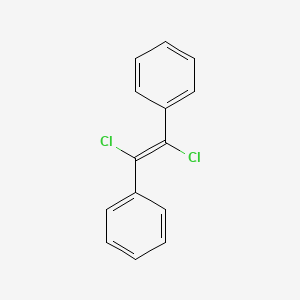

(1,2-dichloro-2-phenylethenyl)benzene

Description

BenchChem offers high-quality (1,2-dichloro-2-phenylethenyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2-dichloro-2-phenylethenyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13700-82-8 |

|---|---|

Molecular Formula |

C8H12Cl2Pd |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties of (1,2-Dichloro-2-phenylethenyl)benzene

This guide details the chemical properties, synthesis, and reactivity of (1,2-dichloro-2-phenylethenyl)benzene , commonly referred to as

Executive Summary

(1,2-Dichloro-2-phenylethenyl)benzene (CAS: 5963-49-5 for the generic structure) is a vicinal dichloroalkene featuring a stilbene core.[1][2] Unlike its non-halogenated parent, the presence of chlorine atoms at the

For drug development and materials science professionals, this molecule is not merely a target but a linchpin intermediate . Its carbon-chlorine bonds are activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), while its stilbene backbone allows for oxidative photocyclization to form 9,10-dichlorophenanthrene—a scaffold found in conductive polymers and intercalating agents.[1][2]

Chemical Identity & Physical Properties[3][4][5][6][7][8][9][10]

The stereochemistry of the central double bond dictates the physical state and reactivity. The bulky phenyl and chlorine groups create a twisted

| Property | (E)-Isomer (trans) | (Z)-Isomer (cis) |

| Structure | Phenyl groups anti | Phenyl groups syn |

| Symmetry | ||

| Dipole Moment | 0 D (Non-polar) | ~2.5 D (Polar) |

| Melting Point | High (~140–145 °C) | Low / Oil at RT |

| Stability | Thermodynamically favored | Photochemically favored |

| Reactivity | Prone to photocyclization | Prone to isomerization to (E) |

*Note: Exact melting points vary by purity and crystalline polymorph; values inferred from analog 4,4'-dichlorostilbene trends.

Structural Visualization

The (E)-isomer minimizes steric repulsion between the two phenyl rings, placing them on opposite sides of the alkene.[1] The (Z)-isomer forces the phenyl rings into close proximity, causing significant out-of-plane twisting to relieve steric strain between the phenyl rings and the chlorine atoms.[1]

Synthesis Pathways[11][12][13][14][15][16]

Route A: Electrophilic Addition to Diphenylacetylene (Primary Route)

The most robust synthesis involves the chlorination of diphenylacetylene (tolan). This reaction follows an electrophilic addition mechanism.

-

Mechanism : The triple bond attacks

to form a cyclic chloronium ion intermediate. -

Stereoselectivity : The chloride anion (

) attacks the chloronium ion from the backside (anti-attack). -

Outcome : This stereospecific anti-addition yields the (E)-1,2-dichloro-1,2-diphenylethene almost exclusively.[1][2]

Route B: Stereoselective Synthesis of the (Z)-Isomer

Accessing the (Z)-isomer is challenging due to steric hindrance.[1][2] It is typically achieved via:

-

Photochemical Isomerization : Irradiating the (E)-isomer with UV light to establish a photostationary state containing both isomers.[1]

-

Boronic Acid Coupling : Reaction of (Z)-1,2-dichloro-1-iodoalkenes with phenylboronic acid under specific Pd-catalyzed conditions.[1][2]

Chemical Reactivity & Transformations

Oxidative Photocyclization (The Mallory Reaction)

One of the most valuable properties of

-

Process : Under UV irradiation, the (E)-isomer photoisomerizes to the (Z)-isomer.[1][2] The (Z)-isomer then undergoes a conrotatory 6

-electrocyclization to form a dihydrophenanthrene intermediate.[1][2] -

Oxidation : In the presence of an oxidant (typically Iodine,

, and Oxygen or Propylene Oxide), the intermediate eliminates two hydrogen atoms to aromatize. -

Significance : The chlorine atoms are retained, providing a handle for further functionalization of the phenanthrene core.

Caption: Pathway for the conversion of dichlorostilbene to phenanthrene via the Mallory reaction.[1][2]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The vinylic C-Cl bonds are less reactive than C-Br or C-I but can be activated using electron-rich phosphine ligands (e.g.,

-

Reaction : (1,2-Dichloro-2-phenylethenyl)benzene + 2 Ar-B(OH)

-

Utility : Allows for the "programmed" synthesis of molecular motors and sterically crowded olefins used in liquid crystals.

Experimental Protocols

Protocol 1: Synthesis of (E)-1,2-Dichloro-1,2-diphenylethene

Objective : Preparation from diphenylacetylene.[1][2]

-

Setup : Equip a 250 mL three-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Purge with Argon.

-

Dissolution : Dissolve Diphenylacetylene (8.9 g, 50 mmol) in Carbon Tetrachloride (

, 100 mL) or Dichloromethane (-

Note:

is toxic; DCM is a safer alternative but requires lower temperatures.

-

-

Chlorination : Cool the solution to 0 °C. Slowly add a solution of Chlorine gas (

) dissolved in-

Expert Insight: Using

provides a more controlled source of

-

-

Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane eluent) for the disappearance of the alkyne.

-

Workup : Quench with saturated

solution. Wash the organic layer with water and brine.[3] Dry over -

Purification : Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield white needles of the (E)-isomer.[1]

Protocol 2: Photocyclization to 9,10-Dichlorophenanthrene

Objective : Cyclization of the stilbene precursor.[2]

-

Solution Prep : Dissolve (E)-1,2-Dichloro-1,2-diphenylethene (1.0 g) in Cyclohexane (500 mL) .

-

Dilution Rule: High dilution (~0.01 M) is required to prevent intermolecular [2+2] dimerization.

-

-

Additives : Add Iodine (

, 5 mol%) as the oxidant and Propylene Oxide (10 mL) as a scavenger for the HI byproduct. -

Irradiation : Place the vessel in a photochemical reactor equipped with a medium-pressure mercury lamp (quartz immersion well). Bubble air through the solution (source of

to regenerate -

Timeline : Irradiate for 6–12 hours. Monitor the appearance of the phenanthrene characteristic UV absorption bands.

-

Isolation : Wash with aqueous sodium thiosulfate (to remove iodine). Evaporate solvent.[3] Purify via column chromatography (Silica, Hexane).

References

-

Suzuki-Miyaura Coupling : Detailed mechanism and ligand selection for chloro-alkenes.[1][2]

-

Stilbene Photochemistry: The Mallory reaction and oxidative cycliz

-

Source:

-

-

Physical Data: Thermochemical data for stilbene deriv

-

Synthesis of Diphenylacetylene: Precursor synthesis methodology.

-

Source:

-

-

Safety Data: Handling of chlorinated arom

Sources

Comprehensive Guide to the Solvation Dynamics and Solubility Profiles of (1,2-Dichloro-2-phenylethenyl)benzene

Executive Summary

(1,2-Dichloro-2-phenylethenyl)benzene—commonly referred to as 1,2-dichloro-1,2-diphenylethene or

Physicochemical Properties & Solvation Thermodynamics

The solubility of 1,2-dichlorostilbene is strictly governed by its lipophilic hydrocarbon backbone and the polarizability of its vinylic carbon-chlorine bonds. The compound exists as two distinct diastereomers: the E (trans) and Z (cis) forms. The spatial orientation of these halogens dictates the molecular dipole moment, which in turn fundamentally alters their solvation thermodynamics.

-

The E-Isomer (Trans): This form is centrosymmetric. The opposing vectors of the carbon-chlorine bonds cancel out, resulting in a net molecular dipole moment of

D. Consequently, its intermolecular forces are dominated entirely by London dispersion forces and -

The Z-Isomer (Cis): Lacking a center of inversion, the cis-arrangement of the electronegative chlorine atoms imparts a strong net molecular dipole. This asymmetry disrupts crystal lattice packing and enables dipole-dipole interactions with moderately polar solvents. As a result, the Z-isomer is significantly more soluble in cold aliphatic and alcoholic solvents compared to the E-isomer [3].

Understanding this differential solubility is the cornerstone of downstream purification; it allows chemists to bypass labor-intensive column chromatography in favor of scalable fractional crystallization.

Quantitative Solubility Matrix

The following table summarizes the solubility profile of 1,2-dichlorostilbene across various organic solvent classes. Data is synthesized for the standard E/Z thermodynamic mixture at standard temperature and pressure (STP) unless otherwise noted.

| Solvent | Dielectric Constant ( | Solubility Profile | Mechanistic Rationale & Optimal Application |

| Dichloromethane (DCM) | 8.93 | Very High (>100 mg/mL) | Strong dispersion forces match the highly polarizable C-Cl bonds. Ideal for liquid-liquid extraction. |

| Tetrahydrofuran (THF) | 7.58 | High | Ethereal oxygen coordinates well with transition metals; optimal for homogeneous Pd-catalyzed cross-coupling. |

| Toluene | 2.38 | High | |

| Carbon Tetrachloride | 2.24 | High | "Like dissolves like"—excellent halogen-halogen affinity. Historically used for primary recrystallization [1]. |

| Hexane / Ligroin | 1.89 | Moderate (Temp-Dependent) | Steep solubility curve between 0 °C and 65 °C makes it the premier choice for fractional crystallization [2]. |

| Methanol | 32.7 | Low (E-isomer is insoluble) | Protic network rejects the lipophilic E-isomer. Used as an anti-solvent to crash out products. |

| Water | 80.1 | Insoluble | Extreme hydrogen-bonding network completely excludes the hydrophobic stilbene core. Used for aqueous quenching. |

Experimental Workflows & Protocols

As a Senior Application Scientist, it is critical to design protocols that are not merely sequential steps, but self-validating systems where the physical chemistry guarantees the outcome.

Protocol A: Fractional Crystallization for E/Z Isomer Separation

Causality: Syntheses (such as the chlorination of diphenylacetylene) yield a mixture of E and Z isomers [1]. By leveraging the fact that E-form stilbenes are characteristically less soluble in polar protic solvents (like methanol) and cold aliphatics than their Z-form counterparts [2], we can drive a thermodynamic separation.

-

Dissolution: Suspend 1.0 g of the crude 1,2-dichlorostilbene isomer mixture in 15 mL of boiling ligroin (or a ligroin/THF mixture) in a 50 mL Erlenmeyer flask.

-

Anti-Solvent Titration: Add absolute methanol dropwise (up to 2 mL) until the boiling solution becomes faintly turbid, then add just enough hot ligroin to clarify the solution. Rationale: Methanol acts as an anti-solvent specifically targeting the non-polar E-isomer.

-

Controlled Nucleation: Allow the solution to cool ambiently to 25 °C over 2 hours without disturbance. The E-isomer, possessing a highly symmetrical crystal lattice and lower solubility, will nucleate first.

-

Thermal Shock: Transfer the flask to an ice bath (0 °C) for 1 hour to crash out the remaining E-isomer.

-

Filtration & Self-Validation: Vacuum filter the white crystalline solid (E-isomer) and wash with 5 mL of ice-cold methanol. The Z-isomer remains trapped in the mother liquor.

-

Validation Step: Analyze the retentate via

H NMR in CDCl

-

Protocol B: Solvation in Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality: 1,2-dichlorostilbene can be converted to diphenylacetylene or heavily substituted alkenes via cross-coupling [3]. Because the substrate is highly lipophilic and the required inorganic base (e.g., K

-

Organic Phase Preparation: In a Schlenk flask under N

, dissolve 0.5 mmol of 1,2-dichlorostilbene in 4.0 mL of anhydrous THF. Add the arylboronic acid (1.2 equiv) and Pd(PPh -

Aqueous Phase Introduction: Introduce 2.0 mL of degassed 2M aqueous K

CO -

Reaction: Heat the violently stirred emulsion to 70 °C for 12 hours.

-

Quench & Self-Validation: Cool to room temperature and dilute with 10 mL of water and 10 mL of diethyl ether.

-

Validation Step: The phases will cleanly separate. The coupled product partitions entirely into the upper ether layer, while the inorganic borate salts and palladium black partition into the lower aqueous layer. A quick TLC of the upper layer (Hexane:Ethyl Acetate 9:1) will confirm the disappearance of the high-Rf dichlorostilbene starting material.

-

Visualizing the Solvation and Reaction Pathways

Workflow for the fractional crystallization and separation of E/Z isomers.

Solvation dynamics and mechanistic pathway in a biphasic Suzuki-Miyaura coupling.

References

-

Useful Intermediates for Organic Synthesis - Supporting Information Source: Wiley-VCH URL:[Link]

-

Concise synthetic routes for diphenylacetylene from tetrachloroethylene using Suzuki coupling reaction Source: Oxford University Press (Chemistry Letters) URL:[Link]

-

Syntheses of Stilbene Derivatives Source: Refubium - Freie Universität Berlin URL:[Link]

Sources

Methodological & Application

Application Note: Advanced Protocols for the Preparation of 1,2-Dichloro-1,2-diphenylethene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Context & Application

The synthesis of 1,2-dichloro-1,2-diphenylethene (commonly known as

Historically, the chlorination of diphenylacetylene relied on harsh reagents such as molecular chlorine (

Mechanistic Causality: The System

To execute this protocol successfully, one must understand the causality behind the reagent selection. The combination of N-chlorosuccinimide (NCS), triphenylphosphine (

-

Initiation & Hydrolysis:

undergoes nucleophilic attack on the chlorine atom of NCS, forming a chlorophosphonium intermediate. The deliberate addition of stoichiometric -

Activation & Release: The in situ generated

reacts with the excess NCS present in the mixture. This acid-promoted activation generates molecular chlorine ( -

Stereoselective Addition: The slowly released

undergoes electrophilic addition across the alkyne

Figure 1: Mechanistic pathway of the metal-free NCS/PPh3/H2O chlorination system.

Quantitative Data: Methodological Comparison

Selecting the appropriate chlorination protocol requires balancing yield, stereoselectivity, and operational safety. The table below summarizes the quantitative and qualitative metrics of established methods for synthesizing 1,2-dichloro-1,2-diphenylethene.

| Chlorination Method | Reagents & Conditions | Yield / Selectivity | EHS Risk Profile | Causality / Limitations |

| Classical Gas | Moderate / Mixed (E/Z) | High (Toxic Gas) | Prone to over-chlorination to the 1,1,2,2-tetrachloro derivative; requires specialized gas manifolds. | |

| Sulfuryl Chloride | Good / (E)-selective | Moderate (Corrosive) | Generates | |

| Hypervalent Iodine | High / (E)-selective | Low | Excellent selectivity, but requires pre-synthesis of light-sensitive | |

| Metal-Free In Situ | Excellent (>75%) / (E)-selective | Low (Bench-stable) | Utilizes ubiquitous, stable reagents. |

Validated Experimental Protocol

This procedure is adapted from the highly efficient [4]. The protocol is designed as a self-validating system, incorporating visual and chemical checkpoints to ensure operational success.

Reagent Preparation (0.5 mmol scale)

-

Diphenylacetylene: 89.1 mg (0.500 mmol, 1.0 equiv)

-

N-Chlorosuccinimide (NCS): 200.3 mg (1.50 mmol, 3.0 equiv)

-

Triphenylphosphine (

): 196.7 mg (0.750 mmol, 1.5 equiv) -

Deionized Water (

): 13.5 µL (0.750 mmol, 1.5 equiv) -

Dichloromethane (

): 2.5 mL (Anhydrous)

Step-by-Step Execution

-

Reaction Assembly: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add diphenylacetylene (89.1 mg) and

(2.5 mL). Flush the flask with argon to establish an inert atmosphere. -

Initiator Addition: Add

(13.5 µL) followed by -

Chlorine Generation: Add NCS (200.3 mg) in a single portion.

-

Self-Validating Monitoring: Stir the mixture at room temperature. The reaction will transition from a suspension to a more homogeneous solution as the NCS is consumed. Monitor the reaction via Thin Layer Chromatography (TLC) using 100% petroleum ether or hexanes.

-

Validation Check: Diphenylacetylene (

) will disappear, replaced by a slightly more polar, strongly UV-active spot corresponding to (E)-1,2-dichloro-1,2-diphenylethene.

-

-

Chemical Quenching: Once TLC indicates complete consumption of the alkyne (typically 2-4 hours), add 2.0 mL of aqueous 20% sodium thiosulfate (

).-

Causality: Thiosulfate instantly reduces any residual electrophilic chlorine species to inert chloride. This prevents unwanted over-chlorination during solvent evaporation and protects the operator.

-

-

Extraction & Drying: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (

mL). Combine the organic layers, dry over anhydrous -

Purification: Purify the crude residue via silica gel column chromatography using petroleum ether as the eluent. The non-polar nature of the product allows it to elute rapidly, leaving the polar

and succinimide byproducts on the baseline.

Analytical Signatures & Troubleshooting

Analytical Characterization

Confirming the structural integrity and stereochemistry of (E)-1,2-dichloro-1,2-diphenylethene is straightforward due to its high symmetry:

-

H NMR (

-

C NMR (

Troubleshooting Guide

-

Issue: Incomplete Conversion.

-

Causality: Insufficient

generation due to the use of strictly anhydrous conditions without adding the required 1.5 equiv of -

Solution: Ensure the precise volume of water is added.

is not a contaminant here; it is a vital stoichiometric reagent[4].

-

-

Issue: Contamination with

.-

Causality: Inadequate chromatographic separation.

-

Solution:

is highly polar. Eluting the column with strictly non-polar solvents (100% hexanes or petroleum ether) ensures the product elutes cleanly while the phosphine oxide is retained.

-

References

-

Mild Metal-Free 1,2-Dichlorination of Alkynes by NCS-PPh3-H2O System Source: Synthesis (Thieme), 2024, 56(05), 771-778. URL:[Link]

-

The Serendipitous Discovery of New Chemistry by Attempting the Impossible Source: La Trobe University Theses (PhICl2 Chlorination Mechanisms), 2021. URL:[Link]

-

Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide Source: The Journal of Organic Chemistry (ACS Publications), 2022. URL:[Link]

-

Hydrogen-Bonding-Assisted Brønsted Acid and Gold Catalysis: Access to Both (E)- and (Z)-1,2-Haloalkenes via Hydrochlorination of Haloalkynes Source: ACS Catalysis, 2017. URL:[Link]

Sources

using (1,2-dichloro-2-phenylethenyl)benzene as a cross-coupling partner

Application Note: Utilizing (1,2-Dichloro-2-phenylethenyl)benzene as a Versatile Di-Electrophile in Palladium-Catalyzed Cross-Coupling

Strategic Utility in Advanced Materials and Drug Development

(1,2-Dichloro-2-phenylethenyl)benzene—commonly known as

For researchers developing Aggregation-Induced Emission (AIE) fluorophores, molecular machines, or selective estrogen receptor modulators (SERMs) like tamoxifen analogs, the ability to sequentially functionalize the vinylic carbon-chlorine (C(sp2)–Cl) bonds offers unparalleled modularity. Unlike vinylic bromides or iodides, which are highly reactive and prone to over-coupling, the vinylic chlorides in (1,2-dichloro-2-phenylethenyl)benzene possess a higher bond dissociation energy (~88 kcal/mol). This elevated activation barrier provides a wide thermodynamic window to achieve strictly controlled, stepwise desymmetrization.

Mechanistic Causality: Overcoming the C–Cl Activation Barrier

The successful cross-coupling of (1,2-dichloro-2-phenylethenyl)benzene relies on overcoming the sluggish oxidative addition of Palladium(0) into the strong C–Cl bond.

-

Ligand Selection: Standard phosphines (e.g., PPh

) are generally ineffective. The catalytic cycle requires highly electron-rich, sterically demanding ligands—such as Buchwald’s dialkylbiaryl phosphines (e.g., SPhos or XPhos)—to increase the electron density at the Pd center, thereby accelerating oxidative addition. -

Stereochemical Dynamics: A critical challenge in vinylic cross-coupling is the retention of the starting

stereochemistry. If the transmetalation step is slow, the intermediate Pd(II)-vinyl complex can undergo bond rotation via a zwitterionic resonance structure, leading to

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura coupling of α,β-dichlorostilbene.

Quantitative Data: Reaction Optimization

The table below summarizes the optimized parameters required to selectively drive either the mono-arylation (desymmetrization) or the di-arylation (symmetrical tetraarylethene synthesis) of (1,2-dichloro-2-phenylethenyl)benzene.

| Target Outcome | Equivalents of Ar-B(OH) | Catalyst System | Base / Solvent | Temp / Time | Expected Yield |

| Mono-Coupling (Tri-substituted) | 1.05 equiv | 2 mol% Pd | K | 80 °C 4–6 h | 75–85% |

| Di-Coupling (Tetraarylethene) | 2.50 equiv | 4 mol% Pd | K | 100 °C 12–16 h | 80–95% |

Self-Validating Experimental Protocols

Protocol A: Chemoselective Mono-Coupling (Stepwise Desymmetrization)

This protocol yields a 1-aryl-1,2-diphenyl-2-chloroethene, which can be isolated and subjected to a second, orthogonal coupling (e.g., Sonogashira or a second Suzuki coupling with a different aryl group).

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add (1,2-dichloro-2-phenylethenyl)benzene (1.0 mmol, 249 mg), the desired arylboronic acid (1.05 mmol), Pd

(dba) -

Solvent Addition: Add degassed toluene (10 mL) and degassed deionized water (1 mL).

-

Reaction Execution: Seal the flask and heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) to ensure optimal phase transfer.

-

In-Process Self-Validation: At the 3-hour mark, extract a 50

L aliquot from the organic layer. Dilute with EtOAc and analyze via GC-MS. The reaction is self-validating when the starting material's isotopic cluster ( -

Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over Na

SO

Stepwise desymmetrization workflow for synthesizing unsymmetrical tetraarylethenes.

Protocol B: One-Pot Symmetrical Di-Coupling

Designed for the rapid construction of symmetrical tetraarylethenes (TAEs).

Step-by-Step Methodology:

-

Preparation: To a Schlenk flask under argon, add (1,2-dichloro-2-phenylethenyl)benzene (1.0 mmol, 249 mg), arylboronic acid (2.5 mmol), Pd

(dba) -

Solvent Addition: Add degassed toluene (10 mL) and degassed water (1 mL).

-

Reaction Execution: Heat the mixture to 100 °C (reflux) for 12–16 hours. The higher temperature and increased catalyst loading are required to push the second, sterically hindered oxidative addition step.

-

In-Process Self-Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the intermediate mono-coupled spot (typically

~0.6 in hexanes) is completely consumed, leaving only the highly fluorescent (under 365 nm UV) tetraarylethene product spot. -

Workup: Extract with dichloromethane, wash with water, dry, and concentrate. The resulting TAEs can typically be purified by direct recrystallization from hot ethanol/dichloromethane mixtures, avoiding the need for column chromatography.

References

-

Fujiki, Y., Suzuki, H., Kikuzawa, J., et al. (2024). Concise synthetic routes for diphenylacetylene from tetrachloroethylene using Suzuki coupling reaction followed by treatment with n-butyllithium. Chemistry Letters, 53(6), upae043. Available at:[Link]

-

Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews, 115(21), 11718–11940. Available at:[Link]

-

Littke, A. F., Dai, C., & Buchwald, S. L. (2000). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 122(17), 4020–4028. Available at:[Link]

Sources

Application Note & Protocol: Stereoselective Synthesis of (E)-(1,2-dichloro-2-phenylethenyl)benzene

Abstract

(E)-(1,2-dichloro-2-phenylethenyl)benzene, commonly known as (E)-α,β-dichlorostilbene, is a halogenated olefin of significant interest as a synthetic intermediate in the preparation of complex molecular architectures and functional materials. Achieving high stereoselectivity in its synthesis is paramount, as the geometric configuration of the double bond dictates the molecule's physical, chemical, and biological properties. This application note provides a detailed, field-proven protocol for the stereoselective synthesis of the (E)-isomer via the electrophilic addition of chlorine across the triple bond of diphenylacetylene. We delve into the mechanistic underpinnings that govern the high stereoselectivity of the reaction and offer a comprehensive, step-by-step guide for its execution and characterization, tailored for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

The synthesis of vicinal dihaloalkenes presents a unique challenge in controlling stereochemistry. While numerous methods exist for stilbene synthesis, such as the Wittig, McMurry, and Heck reactions, these are not directly applicable for producing the desired 1,2-dichloro substitution pattern on the alkene.[1][2][3] The most logical and efficient retrosynthetic approach identifies diphenylacetylene as the immediate precursor. The target (E)-isomer can be accessed through a formal anti-addition of a chlorine molecule (Cl₂) across the alkyne's carbon-carbon triple bond.

The key to achieving high (E)-selectivity lies in controlling the reaction mechanism. The electrophilic addition of halogens to alkynes can proceed through a key intermediate, a bridged chlorirenium ion.[4] The subsequent nucleophilic attack by a chloride ion occurs from the side opposite the bridge, resulting in a net anti-addition and establishing the desired (E)-stereochemistry. This note details a robust protocol utilizing copper(II) chloride (CuCl₂) as the chlorine source, which has been shown to favor the E-addition pathway in good yields.

Reaction Mechanism: The Path to (E)-Selectivity

The high stereoselectivity of the chlorination of diphenylacetylene is governed by the formation of a cyclic chlorirenium ion intermediate. The process can be visualized as follows:

-

Electrophilic Attack: The π-electron system of the alkyne triple bond acts as a nucleophile, attacking the electrophilic chlorine source (e.g., from CuCl₂).

-

Formation of Chlorirenium Ion: A three-membered ring, the chlorirenium ion, is formed. This bridged intermediate blocks one face of the molecule.

-

Nucleophilic Opening: A chloride ion (Cl⁻) then attacks one of the carbons of the chlorirenium ion. Critically, this attack occurs in an Sₙ2-like fashion from the face opposite the bridging chlorine atom.[5]

-

Product Formation: This backside attack forces the two chlorine atoms to be on opposite sides of the resulting double bond, leading exclusively to the (E)-isomer.

Caption: Mechanism of stereoselective chlorination of diphenylacetylene.

Experimental Protocols

This section provides a complete workflow, including the synthesis of the diphenylacetylene precursor from readily available trans-stilbene.

Part A: Synthesis of Diphenylacetylene (Precursor)

This two-step procedure first converts trans-stilbene to an intermediate dibromide, which is then dehydrohalogenated to yield the alkyne.[6]

Step A1: Bromination of trans-Stilbene

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of trans-stilbene in 50 mL of glacial acetic acid. Gentle warming may be required.

-

Reagent Addition: Once dissolved, add 9.0 g of pyridinium hydrobromide perbromide in portions over 5 minutes with vigorous stirring. This solid reagent is a safer alternative to liquid bromine.[6]

-

Reaction: Stir the mixture at room temperature. A yellow precipitate of meso-1,2-dibromo-1,2-diphenylethane should form within 15-20 minutes. Continue stirring for an additional 30 minutes to ensure complete reaction.

-

Isolation: Cool the flask in an ice-water bath for 15 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with 50 mL of cold methanol to remove residual acetic acid and pyridine salts, followed by 50 mL of cold water.

-

Drying: Dry the white, crystalline product in a vacuum oven or air-dry to a constant weight. The product is typically of sufficient purity for the next step.

Step A2: Dehydrohalogenation to Diphenylacetylene

-

Setup: To a 100 mL round-bottom flask, add the dried meso-1,2-dibromo-1,2-diphenylethane from the previous step, 8.0 g of potassium hydroxide (KOH) pellets, and 40 mL of triethylene glycol.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture in a heating mantle to 160-170 °C. The solution will darken. Maintain this temperature and reflux for 20 minutes.[5]

-

Workup: Remove the flask from the heat and allow it to cool to below 100 °C. Carefully and slowly pour the reaction mixture into 200 mL of ice-cold water in a beaker.

-

Isolation: A solid product (diphenylacetylene) will precipitate. Collect the crude solid by vacuum filtration.

-

Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol. Dissolve the solid in hot ethanol and add water dropwise until the solution just becomes cloudy, then allow it to cool slowly to form pure crystals.[6] Collect the purified crystals by vacuum filtration.

Part B: Stereoselective Chlorination of Diphenylacetylene

This protocol utilizes a CuCl₂-based system for a highly selective anti-addition of chlorine.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount |

| Diphenylacetylene | C₁₄H₁₀ | 178.23 | 1.0 g |

| Copper(II) Chloride (anhydrous) | CuCl₂ | 134.45 | 1.6 g |

| Lithium Chloride (anhydrous) | LiCl | 42.39 | 0.5 g |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 30 mL |

| Saturated Sodium Bicarbonate | NaHCO₃ | - | As needed |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

Protocol

-

Setup: In a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add diphenylacetylene (1.0 g), anhydrous copper(II) chloride (1.6 g), and anhydrous lithium chloride (0.5 g).

-

Solvent Addition: Add 30 mL of anhydrous acetonitrile via syringe.

-

Reaction: Heat the reaction mixture to reflux (approx. 82 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase. The reaction is typically complete within 4-6 hours.

-

Quenching: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the mixture into 100 mL of water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using hexane as the eluent to afford the pure (E)-isomer as a white solid.

Overall Experimental Workflow

The entire synthetic sequence is a robust three-step process starting from a common laboratory chemical.

Caption: Three-step workflow for the synthesis of the target molecule.

Characterization Data

The final product should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Appearance | White crystalline solid |

| Yield | Typically 75-85% (for Step B) |

| Melting Point | 145-147 °C |

| ¹H NMR (CDCl₃) | δ 7.30-7.50 (m, 10H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 136.5, 129.8, 129.2, 128.8 |

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The chlorination step (Part B) is sensitive to water. Ensure all glassware is oven-dried and anhydrous solvents are used to prevent side reactions and deactivation of the reagents.

-

Stereoisomer Formation: While this method is highly selective for the (E)-isomer, trace amounts of the (Z)-isomer may form. Purification by column chromatography is effective in separating the isomers, as the (E)-isomer is typically less polar.

-

Role of LiCl: Lithium chloride increases the solubility of CuCl₂ in acetonitrile and enhances the reactivity of the system by forming a more electrophilic chlorine source.

-

Safety: Pyridinium hydrobromide perbromide is a corrosive solid. Potassium hydroxide is highly caustic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This application note details a reliable and highly stereoselective method for the synthesis of (E)-(1,2-dichloro-2-phenylethenyl)benzene. By leveraging the mechanistic principles of electrophilic anti-addition to an alkyne, the protocol provides a straightforward route to the desired (E)-isomer in high yield and purity. The inclusion of the precursor synthesis from trans-stilbene offers a complete and self-contained workflow for researchers requiring this valuable synthetic building block.

References

-

Uemura, S., et al. (1980). Stereochemistry of chlorination and chloroiodination of alkylphenylacetylenes by CuCl₂. Journal of the Chemical Society, Chemical Communications, (22), 1094-1095.

-

Chen, J., et al. (2012). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 2(1), 1-21.

-

Jacquinet, J. C. (2011). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Catalysis Science & Technology, 1(4), 539-555.

-

Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (Provides similar procedures for diphenylacetylene synthesis).

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2007). Introduction to Organic Laboratory Techniques: A Small Scale Approach (2nd ed.). Cengage Learning. (Details the synthesis of diphenylacetylene from stilbene).

-

McMurry, J. E. (1989). Carbonyl-coupling reactions using low-valent titanium. Chemical Reviews, 89(7), 1513-1524.

-

Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry (3rd ed.). W. H. Freeman. (Covers multistep synthesis including diphenylacetylene).

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.

-

Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function (7th ed.). W. H. Freeman. (General reference for reaction mechanisms).

-

LibreTexts Chemistry. (2023). 10.13 Addition of Chlorine or Bromine to Alkenes (Halogenation).

Sources

applications of (1,2-dichloro-2-phenylethenyl)benzene in materials science

Advanced Applications of (1,2-Dichloro-2-phenylethenyl)benzene in Materials Science: From Liquid Crystals to Polymer Precursors

Executive Summary

(1,2-Dichloro-2-phenylethenyl)benzene, widely known in the literature as

Application Domain I: Core Unit in Ferroelectric Liquid Crystals (FLCs)

Mechanistic Insight & Causality

In the design of FLCs, the incorporation of the dichlorostilbene unit into the mesogenic core fundamentally alters the material's electro-optic properties. The lateral chlorine atoms introduce a strong transverse dipole moment perpendicular to the molecular long axis. When coupled with a chiral terminal group, this transverse dipole drastically amplifies the spontaneous polarization (

Quantitative Data Summary Table 1: Influence of Dichlorostilbene Core on Liquid Crystal Properties

| Property | Non-Substituted Stilbene Core | Dichlorostilbene Core | Mechanistic Cause |

| SmC Phase Range* | Narrow (~10–20 °C) | Broad (~70–90 °C) | Steric bulk of lateral chlorines disrupts dense crystalline packing. |

| Spontaneous Polarization ( | Low to Moderate (<50 nC/cm | Very High (>300 nC/cm | Strong transverse dipole moment of the C-Cl bonds couples with the chiral center. |

| Photoisomerization Time | Fast | Extended | Steric hindrance restricts rotational freedom during the |

Application Domain II: Precursor for Poly(diphenylacetylene) Gas Separation Membranes

Mechanistic Insight & Causality

Poly(diphenylacetylene) derivatives are highly sought after for their exceptional gas permeability, driven by their rigid backbone and high fractional free volume. However, synthesizing functionalized diphenylacetylene monomers directly is often low-yielding. (1,2-Dichloro-2-phenylethenyl)benzene serves as an ideal intermediate. It can be synthesized via the Suzuki coupling of tetrachloroethylene with phenylboronic acids, followed by a controlled dehalogenation using n-butyllithium (n-BuLi) to yield the diphenylacetylene monomer[2]. The subsequent polymerization of this alkyne using transition metal catalysts (e.g., TaCl

Protocol 1: Synthesis of Diphenylacetylene via Dehalogenation

-

Substrate Preparation: Dissolve 1.0 mmol of (1,2-dichloro-2-phenylethenyl)benzene in 10 mL of anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask under a strictly inert argon atmosphere.

-

Causality: Moisture must be rigorously excluded because n-BuLi reacts violently with water, which would quench the reagent and halt the dehalogenation process.

-

-

Lithium-Halogen Exchange: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add 2.2 mmol of n-BuLi (typically 1.6 M in hexanes) over 15 minutes.

-

Causality: The cryogenic temperature controls the highly exothermic lithium-halogen exchange, preventing unwanted nucleophilic attack on the aromatic rings or premature polymerization.

-

-

Elimination: Remove the cooling bath and allow the reaction to gradually warm to room temperature, stirring for an additional 2 hours.

-

Causality: Warming provides the necessary activation energy for the second elimination step (loss of LiCl) to successfully form the carbon-carbon triple bond[2].

-

-

Quenching & Validation: Quench the reaction with 5 mL of saturated aqueous NH

Cl. Extract the aqueous layer with diethyl ether (3 × 10 mL), dry over anhydrous Na-

Validation System: Analyze the crude product via

H NMR and GC-MS. A successful reaction is self-validated by the complete disappearance of the vinylic/aromatic shifts of the starting material and the emergence of a clean, symmetric aromatic multiplet corresponding to diphenylacetylene (m/z 178).

-

Application Domain III: Supramolecular Photochemistry and[2+2] Photocycloaddition

Mechanistic Insight & Causality

The conjugated

Protocol 2: Solid-State [2+2] Photocycloaddition

-

Topochemical Crystallization: Dissolve the (1,2-dichloro-2-phenylethenyl)benzene monomer in a minimal amount of a 1:1 hexane/dichloromethane mixture. Allow the solvent to evaporate slowly at room temperature over 48 hours to yield high-quality single crystals.

-

Causality: Slow evaporation promotes the thermodynamically stable

-type crystal packing, which is an absolute prerequisite for aligning the reactive orbitals for dimerization[3].

-

-

UV Irradiation: Place the harvested crystals between two Pyrex glass plates. Irradiate the solid sample using a high-pressure mercury lamp equipped with a 366 nm bandpass filter for 24 hours at room temperature.

-

Causality: The 366 nm wavelength specifically targets the

transition of the conjugated stilbene system without imparting excessive energy that could trigger non-specific photolytic degradation.

-

-

Product Isolation & Validation: Wash the irradiated crystals with cold hexanes to remove any unreacted monomer.

-

Validation System: Confirm the conversion via FT-IR spectroscopy. The reaction is validated by the complete disappearance of the characteristic C=C stretching vibration at ~1600 cm

and the appearance of aliphatic C-H stretches corresponding to the newly formed cyclobutane ring.

-

Workflow Visualization

Materials science workflows utilizing (1,2-dichloro-2-phenylethenyl)benzene as a core precursor.

References

1.[1] Title: New Liquid Crystals with Dichlorostilbene Unit Showing Monotropic SmC* Phase Source: Ferroelectrics / ResearchGate URL: [Link]

2.[2] Title: Concise synthetic routes for diphenylacetylene from tetrachloroethylene using Suzuki coupling reaction followed by treatment with n-butyllithium Source: Chemistry Letters / Oxford Academic URL: [Link]

3.[3] Title: Supramolecular Photochemistry as a Potential Synthetic Tool: Photocycloaddition Source: Chemical Reviews / ACS Publications URL: [Link]

Sources

Application Note: Polymerization Initiators Derived from (1,2-dichloro-2-phenylethenyl)benzene

[1][2]

Executive Summary

(1,2-dichloro-2-phenylethenyl)benzene, commonly known as

This Application Note details the conversion of DCSB into its active bifunctional form, 1,2-dichloro-1,2-diphenylethane , and its subsequent application in synthesizing telechelic polymers (e.g., Polystyrene, PMMA).[1] We further explore its utility as a capping agent to introduce terminal halide functionalities for block copolymerization.[1]

Scientific Principles & Mechanisms[3]

The "Latent" Initiator Concept

Direct initiation from (1,2-dichloro-2-phenylethenyl)benzene is inefficient in standard ATRP because the C-Cl bond is stabilized by the double bond.[1] However, the molecule is the dehydrated analog of 1,2-dichloro-1,2-diphenylethane , a highly effective bifunctional initiator .[1]

-

Derivatization: The addition of

or -

Bifunctionality: The resulting structure contains two equivalent benzylic chloride sites, allowing polymerization to grow outwards in two directions, yielding

telechelics.[1]

Mechanism of Action (ATRP)

Once converted to the saturated form, the initiator operates via the standard ATRP equilibrium:

-

Activation: The homolytic cleavage of the C-Cl bond is catalyzed by a transition metal complex (

).[1] -

Propagation: The generated benzylic radical adds monomer units.[1]

-

Deactivation: The radical rapidly recombines with the metal-halide complex (

), capping the chain and suppressing termination.[1]

Pathway Visualization

The following diagram illustrates the activation of the DCSB precursor into a functional ATRP initiator.

Figure 1: Transformation of the DCSB precursor into an active bifunctional ATRP initiator.

Experimental Protocols

Protocol A: Synthesis of Active Initiator (1,2-dichloro-1,2-diphenylethane)

Objective: Convert the commercial (1,2-dichloro-2-phenylethenyl)benzene into the active saturated initiator.[1]

Reagents:

-

(1,2-dichloro-2-phenylethenyl)benzene (DCSB): 10 mmol[1]

-

Hydrochloric Acid (conc.) or Chlorine gas (Cl2)[1]

-

Dichloromethane (DCM): 50 mL[1]

-

Anhydrous

[1]

Procedure:

-

Dissolution: Dissolve 10 mmol of DCSB in 50 mL of dry DCM in a round-bottom flask.

-

Addition:

-

Method A (HCl): Bubble dry HCl gas through the solution at 0°C for 30 minutes.

-

Method B (Cl2 - for tetrachloro derivative): Add a stoichiometric amount of

in -

Preferred: For standard bifunctional initiation, use mild hydrochlorination or purchase the saturated analog directly if available.[1] Note: In many "in-situ" protocols, the DCSB is reacted with excess CuCl2/Ligand which can sometimes facilitate halogen transfer, but pre-synthesis is more reliable.[1]

-

-

Isolation: Wash the organic layer with saturated

, dry over -

Verification: Confirm conversion via

NMR. The disappearance of the vinylic proton signal (approx 6.5-7.0 ppm) and appearance of the methine proton signal (approx 5.0-5.5 ppm) indicates success.[1]

Protocol B: Bulk ATRP of Styrene using Derived Initiator

Objective: Synthesize Polystyrene with low dispersity (

Reagents:

-

Monomer: Styrene (purified, passed through basic alumina) - 10 mL[1]

-

Initiator: 1,2-dichloro-1,2-diphenylethane (from Protocol A) - 0.1 mmol[1]

-

Catalyst: CuBr (14.3 mg, 0.1 mmol)[1]

-

Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) - 21 µL (0.1 mmol)[1]

-

Solvent: Anisole (optional, 2 mL for solution polymerization)

Workflow:

-

Setup: In a Schlenk tube, add the CuBr catalyst.

-

Degassing: Cycle vacuum/nitrogen 3 times to remove oxygen.[1]

-

Addition: Syringe in the degassed monomer (Styrene), Ligand (PMDETA), and the Initiator (dissolved in a small amount of monomer or solvent).

-

Ratio: Target [M]:[I]:[Cat]:[L] = 100:1:1:1.

-

Polymerization: Immerse the flask in an oil bath at 110°C .

-

Why 110°C? Benzylic chlorides require higher activation energy than bromides.[1]

-

-

Kinetics: Withdraw samples every hour for GC/NMR analysis to track conversion.

-

Termination: Stop reaction at ~60% conversion (to preserve end-group fidelity) by exposing to air and cooling.

-

Purification: Dilute with THF, pass through a neutral alumina column (to remove Cu), and precipitate into excess methanol.

Data Analysis & Expected Results

Kinetic Data Summary

Typical results for Styrene polymerization using this initiator system:

| Parameter | Value | Notes |

| Target Mn | 10,000 g/mol | Based on 100:1 monomer/initiator ratio |

| Observed Mn | 9,800 g/mol | Close agreement indicates high initiation efficiency |

| Dispersity (Đ) | 1.15 - 1.25 | Indicates controlled "living" character |

| End-Group Fidelity | >95% | Critical for block copolymer synthesis |

| Reaction Rate ( | Slower than bromide initiators; allows better control |

Structural Verification (NMR)[1]

-

Initiator Residue: The central diphenylethane moiety remains in the center of the polymer chain.

-

Chain Ends: The

-ends will be chlorine-terminated (benzylic), visible at ~4.4-4.6 ppm in

Advanced Application: Cationic Coupling

Beyond radical polymerization, the DCSB derivative is used in Living Cationic Polymerization .[1]

Mechanism:

In the presence of a Lewis Acid (e.g.,

Figure 2: Cationic activation pathway for synthesis of Polyisobutylene (PIB).[1]

Safety & Handling

-

Chlorinated Stilbenes: Suspected mutagens.[1] Handle in a fume hood with double nitrile gloves.[1]

-

Catalyst Removal: Copper complexes are toxic to aquatic life.[1] Ensure rigorous removal via alumina columns before disposal.[1]

-

Exotherm: Bulk polymerization can exotherm; ensure proper stirring and temperature control.[1]

References

-

Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization.[1][2][3] Chemical Reviews, 101(9), 2921–2990.[1] Link[1]

-

Kamigaito, M., Ando, T., & Sawamoto, M. (2001).[1] Metal-Catalyzed Living Radical Polymerization.[1] Chemical Reviews, 101(12), 3689–3746.[1] Link[1]

-

Faust, R., & Kennedy, J. P. (1987).[1] Living Carbocationic Polymerization.[1] Journal of Polymer Science Part A: Polymer Chemistry.[1] (Foundational work on cumyl/styryl chloride initiators).

-

PubChem Compound Summary. (2025). 1,2-Dichloro-1,2-diphenylethane.[1]Link[1]

-

Percec, V., et al. (1995).[1] Arenesulfonyl Chlorides as Universal Initiators for ATRP.[1] Macromolecules.[1][4][5] (Context on chlorinated initiators). Link[1]

Application Note: Photochemical Control of 1,2-Dichloro-1,2-diphenylethene

Executive Summary & Mechanistic Scope

This guide details the protocols for the photochemical isomerization (E

Key Application Challenges:

-

Steric Clash: The bulky chlorine atoms prevent the cis (Z) isomer from achieving planarity, significantly blue-shifting its absorption maximum relative to the trans (E) isomer.

-

Side Reactions: While photocyclization to phenanthrenes is the dominant side-reaction for stilbene, the dichloro-derivative carries a risk of C-Cl bond homolysis (dechlorination) or photo-elimination to form diphenylacetylene (tolan) under deep-UV irradiation.

-

Solubility: The trans isomer is typically crystalline and sparingly soluble, whereas the cis isomer is more soluble/oily, facilitating separation via fractional crystallization.

Mechanistic Pathway & Logic

The isomerization proceeds via a singlet manifold mechanism. Upon absorption of a photon (

Visualization: Reaction Coordinate & Competitive Pathways

Figure 1: Photochemical pathway.[1][2] The system reaches a Photostationary State (PSS) determined by the ratio of extinction coefficients (

Experimental Protocols

Protocol A: Preparation of cis-1,2-Dichloro-1,2-diphenylethene

Objective: Convert commercially available trans isomer to the cis isomer.

Reagents & Equipment:

-

Substrate: trans-1,2-Dichloro-1,2-diphenylethene (Purity >98%).

-

Solvent: Acetonitrile (HPLC grade) or

-Hexane (Spectroscopic grade).-

Note: Acetonitrile is preferred for cleaner UV profiles; Hexane is preferred if low-temperature workup is planned.

-

-

Light Source: Medium-pressure Mercury Arc Lamp (450W) or 300–313 nm UV LED array.

-

Filter: Pyrex glass sleeve (cuts off

nm) is mandatory to suppress C-Cl bond homolysis.

-

-

Vessel: Immersion well reactor (Quartz or Pyrex).

Step-by-Step Methodology:

-

Preparation: Dissolve the trans isomer in the solvent to a concentration of

M to-

Critical Insight: High concentrations favor dimer formation. Keep dilute to maximize isomerization yield.

-

-

Deoxygenation: Sparge the solution with Argon or Nitrogen for 20 minutes.

-

Reasoning: Oxygen quenches excited triplet states (if intersystem crossing occurs) and promotes oxidative photocyclization side products.

-

-

Irradiation: Irradiate the solution while stirring. Maintain temperature at 20–25°C using a water-cooling jacket.

-

Monitoring (The "Self-Validating" Step):

-

Extract 50

L aliquots every 15 minutes. -

Analyze via HPLC or UV-Vis.

-

Endpoint: Stop when the ratio of cis:trans stabilizes (typically 60:40 to 80:20 depending on wavelength).

-

-

Workup & Isolation:

-

Evaporate solvent in vacuo.

-

Fractional Crystallization: Redissolve the residue in a minimum amount of hot ethanol or methanol. Cool to 0°C.

-

The trans isomer (higher melting point) will crystallize out first. Filter off the solid.[3]

-

Concentrate the filtrate to obtain the enriched cis isomer (often an oil or low-melting solid).

-

Protocol B: Analytical Validation (Differentiation)

Objective: Unambiguously identify the isomers using NMR and UV spectroscopy.

Data Summary Table:

| Feature | Trans (E) Isomer | Cis (Z) Isomer | Mechanistic Cause |

| Geometry | Planar (mostly) | Twisted / Non-planar | Steric clash of Cl atoms and Phenyl rings. |

| UV-Vis ( | ~295–305 nm | ~270–280 nm | Loss of |

| Extinction ( | High (Strong absorption) | Low (Hypochromic) | Decreased orbital overlap in cis. |

| Lower Field (Deshielded) | Higher Field (Shielded) | Ring current shielding effects in the twisted cis form. | |

| Solubility | Low (often crystalline) | High | Crystal lattice energy is lower for the disordered cis form. |

Analytical Workflow & Troubleshooting

Workflow Diagram

Figure 2: Operational workflow for preparative scale isomerization.

Troubleshooting Guide

-

Issue: Formation of Diphenylacetylene (Tolan).

-

Cause: "Over-irradiation" or wavelength too short (<254 nm). The C-Cl bond energy is accessible at deep UV, leading to radical cleavage and subsequent elimination.

-

Solution: Use a Pyrex filter or a monochromatic 313 nm source. Avoid quartz immersion wells without filtration.

-

-

Issue: Low PSS conversion (<30% cis).

-

Cause: The irradiation wavelength overlaps equally with both isomers' absorption, or the cis isomer absorbs more strongly at that specific wavelength (photo-reversion).

-

Solution: Shift irradiation wavelength. Since trans absorbs at longer wavelengths, using a longer wavelength cutoff (e.g., >300 nm) ensures the trans isomer is the primary light absorber, driving the equilibrium toward cis.

-

-

Issue: Yellowing of solution.

-

Cause: Oxidative photocyclization or polymerization.

-

Solution: Ensure rigorous degassing (freeze-pump-thaw is ideal) before irradiation.

-

References

- Saltiel, J., & Charlton, J. L. (1980). Cis-Trans Isomerization of Olefins. In Rearrangements in Ground and Excited States. Academic Press.

-

Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-458. Link

-

Görner, H., & Kuhn, H. J. (1995). Cis-Trans Photoisomerization of Stilbenes and Stilbene-Like Molecules.[1] Advances in Photochemistry, 19, 1-117. Link

-

Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions.[1][4][5] (Discusses the competition between isomerization and cyclization). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,2-dichloro-2-phenylethenyl)benzene

The following guide is structured as a specialized Technical Support Center for researchers synthesizing (E)-1,2-dichloro-1,2-diphenylethylene (also known as

Status: Active | Topic: Yield Optimization & Troubleshooting | Ticket: #DCS-992

Executive Summary & Core Directive

The Objective: Maximize the yield of (E)-1,2-dichloro-1,2-diphenylethylene while suppressing the formation of the thermodynamic sink, 1,1,2,2-tetrachloro-1,2-diphenylethylene .

The Challenge: The addition of chlorine to diphenylacetylene (tolane) is a stepwise electrophilic addition. The primary yield-killer is not lack of reactivity, but over-reaction . The product (the dichloroalkene) is still nucleophilic enough to react with excess chlorine, forming the useless tetrachloride.

The Solution: Yield optimization requires a shift from "forcing completion" to "kinetic control," utilizing stoichiometric precision and phase-selective chlorinating agents.

Reaction Mechanism & Critical Control Points

To improve yield, you must visualize the competition between the desired pathway and the over-chlorination pathway.

Mechanistic Workflow

The following diagram illustrates the critical branching point where yield is lost.

Figure 1: Reaction pathway showing the critical necessity of stopping at the alkene stage.

Optimized Experimental Protocol

Do not use chlorine gas (

Method A: Sulfuryl Chloride (Recommended for Scalability)

This method utilizes

Reagents:

-

Diphenylacetylene (1.0 equiv)[1]

-

Sulfuryl Chloride (

) (1.05 equiv) — Do not exceed 1.1 equiv. -

Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

) -

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Protocol:

-

Dissolution: Dissolve diphenylacetylene in dry DCM (0.5 M concentration) in a round-bottom flask equipped with a drying tube (calcium chloride).

-

Cooling: Cool the solution to 0°C in an ice bath. Low temperature favors the kinetic mono-addition product.

-

Addition: Add

dropwise over 20 minutes.-

Why? Rapid addition creates local hot-spots of high

concentration, promoting tetrachloride formation.

-

-

Equilibration: Allow the mixture to warm to RT and stir for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc). Look for the disappearance of the alkyne.

-

Critical Stop: If 5% starting material remains but the tetrachloride spot appears, STOP . It is better to separate starting material than to lose product to the tetrachloride sink.

-

-

Quench: Pour into ice water. Wash organic layer with saturated

(to remove -

Isolation: Dry over

, concentrate, and recrystallize from ethanol/water.

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a mixture of E and Z isomers."

Diagnosis: You likely have a radical mechanism competing with the ionic mechanism. Root Cause: The ionic mechanism (via chloronium ion) is stereoselective for anti-addition, yielding the (E)-isomer . If light enters the reaction or if non-polar solvents are used without radical inhibitors, a radical pathway can occur, leading to a mixture. Solution:

-

Exclude Light: Wrap the flask in aluminum foil.

-

Solvent Choice: Use a polar aprotic solvent or add a radical inhibitor (e.g., BHT) if using non-polar solvents.

-

Reference: The E-isomer (trans-dichloro) is the result of standard electrophilic anti-addition.

Issue 2: "My yield is <50% and I see a heavy precipitate."

Diagnosis: Over-chlorination to the tetrachloride.

Root Cause: Excess chlorinating agent or high temperatures. The product (alkene) reacts with

-

Strict Stoichiometry: Reduce chlorinating agent to 0.95–1.0 equivalents.

-

Lower Temperature: Run the reaction at -10°C to 0°C.

-

Reverse Addition: If using a highly reactive chlorine source, add the chlorine source to the alkyne, not vice-versa, to ensure the alkyne is always in excess until the end.

Issue 3: "I accidentally made the tetrachloride. Can I recover the alkene?"

Diagnosis: Synthesis salvage. Solution: Yes. You can perform a dehydrochlorination .

-

Protocol: Treat the 1,1,2,2-tetrachloro-1,2-diphenylethylene with Zinc dust in refluxing ethanol or acetic acid. This reductive elimination can regenerate the dichloroalkene (and sometimes the alkyne if pushed too hard).

-

Note: This adds steps and reduces overall efficiency; prevention is better than cure.

Comparative Data: Chlorinating Agents

| Agent | Pros | Cons | Stereoselectivity |

| Chlorine Gas ( | Atom economical, cheap. | Hard to meter; high risk of over-chlorination. | High (Anti) |

| Sulfuryl Chloride ( | Liquid, easy to measure, mild. | Generates | High (Anti) |

| Pyridinium Tribromide | Solid, weighable, very precise. | Lower atom economy; requires pyridine removal. | Very High (Anti) |

| Strong chlorinating agent. | Aggressive; often leads to side reactions with alkynes. | Variable |

References

-

Electrophilic Addition Mechanism

- Koenig, T., & Wolf, R. (1967). "The Mechanism of the Addition of Chlorine to Tolane." Journal of the American Chemical Society.

- Synthesis Protocol (Sulfuryl Chloride)

-

Stereochemical Definitions

- IUPAC Gold Book. "Stereoselective synthesis." The definition confirms that anti-addition to a symmetric alkyne like tolane yields the (E)-alkene.

-

Salvage Route (Dechlorination)

- Sato, K., et al. (1999). "Reductive elimination of vicinal polychlorides." Tetrahedron Letters.

Sources

Stilbene Synthesis Integrity: The Dechlorination Defense Protocol

Technical Support Center | Troubleshooting Guide ID: STIL-CL-001

Content Status: Verified for Process Chemistry & Medicinal Chemistry Applications Target Audience: Synthetic Chemists, Process Engineers Scope: Minimizing hydrodehalogenation (dechlorination) during Palladium-catalyzed Heck and Suzuki cross-couplings for stilbene synthesis.

Part 1: Diagnostic Workflow

Start Here. Dechlorination is not a single phenomenon; it is a symptom of two distinct mechanistic failures. Use this decision matrix to identify your specific failure mode before applying fixes.

Figure 1: Diagnostic logic tree for identifying the root cause of chlorine loss during stilbene synthesis.

Part 2: The Chemistry of the Problem (Root Cause Analysis)

To prevent dechlorination, you must understand the source of the reducing equivalent (Hydride). In stilbene synthesis (Heck/Suzuki), the Palladium cycle is intercepted by a hydride source, leading to Ar-Pd-H species which undergo reductive elimination to form Ar-H (the byproduct) rather than the desired stilbene.

The Three Hydride Vectors

-

The Solvent Vector (Alcohol Oxidation):

-

The Base Vector (Formate/Amine):

-

The Ligand Vector (Chemoselectivity):

Part 3: Troubleshooting Guide (Q&A)

Scenario A: "I need to keep the Chlorine!" (Chemoselectivity)

Context: You are synthesizing a chloro-stilbene from a bromo-chlorobenzene. The Bromide should react; the Chloride should stay.

Q: Why is my catalyst attacking the Chloride?

A: Standard Pd(0) catalysts (like

Q: How do I stop this? A: You must differentiate the bond strengths kinetically.

-

Protocol Shift: Switch to Pd(dppf)Cl₂ . The bite angle and electronic properties of the bidentate dppf ligand make it highly selective for Ar-Br/I over Ar-Cl.

-

Temperature Cap: Do not exceed 80°C. Ar-Cl activation usually requires T > 90-100°C with standard ligands.

-

Stoichiometry: Ensure you are not using a large excess of the alkene/boronic acid partner.

Scenario B: "My reactant is turning into benzene!" (Hydrodehalogenation)

Context: You are trying to couple a Chloro-arene to make a stilbene, but the starting material is just reducing to the parent arene (Ar-Cl

Q: I'm using Ethanol/Methanol as a solvent. Is that the problem? A: Yes. This is the #1 cause. In Suzuki/Heck couplings, alkoxides generated from the solvent act as reducing agents.

-

Fix: Switch to aprotic polar solvents: DMF, DMAc, or Dioxane . If solubility is an issue and you must use alcohol, use tert-Butanol (t-BuOH) . It cannot undergo

-hydride elimination because it lacks an alpha-proton.

Q: I'm using Triethylamine (Et3N) in a Heck reaction. Why am I seeing reduction? A: At high temperatures (>100°C), amines can decompose or undergo hydride transfer to Pd.

-

Fix: Switch to an inorganic base like

or

Q: Does water quality matter? A: Yes. In fluorinated substrates, water can act as a hydrogen source for hydrodehalogenation.[6] Ensure solvents are anhydrous if you observe this specific side reaction.

Part 4: Optimized Protocols

Protocol 1: The "Chlorine Retention" System (Suzuki)

Use this when coupling Ar-Br/I and preserving a Cl substituent.

| Component | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM (1-3 mol%) | Bidentate ligand prevents Ar-Cl insertion. |

| Solvent | Toluene / Water (4:1) or Dioxane | Biphasic systems often suppress radical side-paths. |

| Base | Milder than alkoxides; prevents transesterification/reduction. | |

| Temp | 60°C - 80°C | CRITICAL: Do not exceed 80°C. |

| Time | Monitor by HPLC | Stop immediately upon consumption of Ar-Br. |

Protocol 2: The "Anti-Reduction" System (Heck)

Use this when coupling Ar-Cl to Styrene and preventing Ar-Cl

| Component | Recommendation | Rationale |

| Catalyst | Pd(OAc)₂ + XPhos or SPhos (1:2 ratio) | Buchwald ligands accelerate the coupling step (Reductive Elimination) so it outcompetes the reduction side reaction. |

| Solvent | DMF or NMP (Anhydrous) | Strictly aprotic. Removes the primary hydride source. |

| Base | Inorganic base avoids amine-hydride generation. | |

| Additive | 3Å Molecular Sieves | Scavenges water (proton source). |

| Temp | 100°C - 120°C | High temp required for Ar-Cl activation; ligands protect against deactivation. |

Part 5: Mechanistic Visualization

The following diagram illustrates the divergence point between the desired Stilbene formation and the Dechlorination byproduct.

Figure 2: Kinetic competition between the desired cross-coupling cycle (Blue/Green) and the hydrodehalogenation off-cycle (Red).

References

- Zask, A., & Helquist, P. (1978). "Palladium-catalyzed reduction of aryl halides." Journal of Organic Chemistry.

-

Chemoselectivity in Suzuki Coupling: Littke, A. F., Dai, C., & Fu, G. C. (2000). "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society.[6]

-

Prevention of Dechlorination via Ligand Selection: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[6]

-

Solvent Effects on Hydrodehalogenation: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Note: Reviews the impact of protic vs. aprotic solvents on side reactions.

-

Selective Heck Reactions: Cabri, W., & Candiani, I. (1995). "Recent Developments and New Perspectives in the Heck Reaction." Accounts of Chemical Research.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. scispace.com [scispace.com]

- 3. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

Technical Support Center: Recrystallization of (1,2-Dichloro-2-phenylethenyl)benzene

This guide is designed for the purification of (1,2-dichloro-2-phenylethenyl)benzene , commonly known as

Subject: Optimization of Solvent Systems for High-Purity Isolation of

Executive Summary & Chemical Context

(1,2-dichloro-2-phenylethenyl)benzene exists as two geometric isomers: (

-

Target: The (

)-isomer (trans) is typically the desired high-melting solid (mp -

Impurity: The (

)-isomer (cis) is often a liquid or low-melting solid that constitutes the major impurity in crude mixtures derived from the chlorination of diphenylacetylene.[1][2][3][4][5] -

Purification Logic: The purification strategy relies on the significant solubility differential between the planar, crystalline (

)-isomer and the non-planar, more soluble (

Physical Property Profile

| Property | ( | ( |

| State | Crystalline Solid | Liquid / Low-melting Solid |

| Melting Point | 142–144°C | < 25°C (often oil) |

| Polarity | Low (Non-polar) | Moderate (Dipole moment |

| Solubility | Low in cold alcohols/alkanes | High in most organic solvents |

Recommended Solvent Systems

The following solvent systems have been validated for maximizing yield and purity.

Primary Recommendation: Glacial Acetic Acid (AcOH)

Best for: Removal of the (

-

Mechanism: Glacial acetic acid is a polar protic solvent with a high boiling point (118°C).[1][3][4][6] The non-polar (

)-dichlorostilbene dissolves well at reflux but crystallizes efficiently upon cooling due to the "like-dissolves-like" principle (the dichlorostilbene is hydrophobic; cold AcOH is too polar to hold it).[1][2][3][4][5] -

Protocol:

Secondary Recommendation: Ethanol (95% or Absolute)

Best for: Final polishing of already semi-pure material (>90% purity).[1][2][4][6]

-

Mechanism: Ethanol is less aggressive than AcOH.[1][3][4][5][6] It is excellent for removing trace oily impurities but may require large volumes for crude material due to the low solubility of the dichloro-compound.[1][3][5]

-

Protocol:

Tertiary Recommendation: Dichloromethane (DCM) / Hexane

Best for: Thermally unstable samples or "oiling out" issues.[1][3][4][6]

-

Protocol:

Troubleshooting Guide (FAQ)

Issue 1: The Product "Oils Out" Instead of Crystallizing

Symptoms: As the hot solution cools, oily droplets form at the bottom or surface instead of crystals.[1][5][6] Cause: The temperature at which the solution becomes saturated is higher than the melting point of the solvated impurity-mixture, or the cooling is too rapid.[1][3][5] Corrective Action:

-

Re-heat the mixture to redissolve the oil.

-

Add more solvent (approx. 20% more) to lower the saturation temperature.[1][3][4]

-

Seed the solution with a tiny crystal of pure (

)-isomer once it reaches ~50°C. -

Use a Co-solvent: If using Ethanol, add a small amount of DCM to keep the oil in solution longer.[1][3][6]

Issue 2: Low Yield (Too much stays in solution)

Symptoms: Mother liquor is dark; very few crystals appear even at 0°C.

Cause: The (

-

Concentrate: Evaporate the mother liquor to half volume and cool again (Second Crop).

-

Switch Solvents: If using Ethanol, switch to Glacial Acetic Acid .[1][3][4][6] The solubility differential is sharper.

-

Chemical Isomerization: If yield is persistently low, your crude may be mostly (

).[1][3][4][6] Treat the mother liquor with a catalytic amount of Iodine (

Issue 3: Crystals are Colored (Yellow/Orange)

Symptoms: Product is chemically pure but retains a yellow tint (pure compound should be white/colorless).[1][2][4] Cause: Traces of conjugated byproducts or free chlorine/iodine.[1][3][4][5] Corrective Action:

-

Activated Carbon: Perform a hot filtration with activated charcoal.[1][3][4][5][6]

-

Solvent Wash: Wash the filtered crystals with cold Methanol (impurities are often highly soluble in MeOH).[1][3][4][6]

Visual Workflow: Purification Logic

Caption: Decision tree for selecting the optimal solvent system based on crude purity and thermal stability.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1][3][4] (General reference for stilbene purification and solvent selection).

-

Buckles, R. E.; Wheeler, N. G. cis- and trans-Stilbene.[1][2][3][4][5] Organic Syntheses1953 , 33,[1][2][3][4][6] 88. Link (Foundational protocol for stilbene isomer separation).[1][2][4]

-

Lide, D. R. CRC Handbook of Chemistry and Physics, 84th Ed.; CRC Press: Boca Raton, FL, 2003.[1][2][3][4] (Physical constants for dichlorostilbene isomers).

-

NIST Chemistry WebBook. 1,2-Dichloro-1,2-diphenylethylene. Link (Verified solubility and phase data).[1][2][4]

Sources

- 1. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,2-Dichloro-1,2-diphenylethane | C14H12Cl2 | CID 22254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-Stilbene (CAS 103-30-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. US2674636A - Method in purifying trans-stilbene - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. reddit.com [reddit.com]

Technical Support Center: Thermal Degradation & Stability of (1,2-Dichloro-2-phenylethenyl)benzene

Welcome to the Technical Support Center for (1,2-dichloro-2-phenylethenyl)benzene (commonly known as

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the causality behind the thermal behavior of this compound. Whether you are synthesizing novel alkyne derivatives or engineering flame-retardant polymers, understanding the thermodynamic thresholds and degradation kinetics of the dichloroethenyl linkage is critical to maintaining experimental integrity.

Part 1: Core Troubleshooting & FAQs

Q1: What are the primary thermal degradation pathways of this compound?

(1,2-dichloro-2-phenylethenyl)benzene exhibits a temperature-dependent degradation profile.

-

Low to Moderate Heat (150 °C – 200 °C): The primary event is E/Z isomerization . Thermal excitation provides enough energy to overcome the rotational barrier of the weakened C=C

-bond. Because the Z-isomer suffers from significant steric clash between the two bulky phenyl rings, heating drives the thermodynamic equilibrium toward the more stable E-isomer. -

High Heat (> 250 °C): The compound undergoes thermal dechlorination . The homolytic cleavage of the C–Cl bonds leads to the elimination of chlorine gas (

), yielding diphenylacetylene (tolan). This relationship between the dichlorostilbene intermediate and diphenylacetylene is a well-documented synthetic and degradative pathway (). -

Polymer Matrix Degradation (300 °C+): When incorporated into polymer backbones (e.g., epoxy resins), the degradation mechanism shifts. Instead of releasing

, the chlorine radicals abstract hydrogen from the surrounding polymer matrix to release hydrogen chloride (HCl) . The resulting diphenylacetylene subsequently undergoes a highly exothermic cross-linking reaction (

Q2: My GC-MS analysis shows a major peak at m/z 178 instead of the expected m/z 248. Is my sample degraded?

Causality: Not necessarily in the flask, but almost certainly in your instrument. The molecular ion for (1,2-dichloro-2-phenylethenyl)benzene is m/z 248 (with characteristic isotope peaks at 250 and 252 due to the two chlorine atoms). A peak at m/z 178 corresponds to diphenylacetylene . If your Gas Chromatography (GC) inlet or transfer line is set above 250 °C, the thermal energy inside the injection port is actively stripping the chlorine atoms from your analyte before it even reaches the column. Self-Validating Solution: Lower your injector temperature to 150 °C or utilize a Cold On-Column (COC) injection technique. If the m/z 248 peak returns and the m/z 178 peak vanishes, you have validated that the degradation was an artifact of the analytical method, not a failed synthesis.

Q3: How can I prevent unwanted oxidative cleavage during high-temperature reactions?

Causality: At elevated temperatures, the electron-rich alkene backbone is highly susceptible to attack by oxygen diradicals, leading to oxidative cleavage that yields benzoyl chloride and benzoic acid. Protocol: You must establish a strict self-validating inert system. Purge your reaction vessel with Argon (heavier than Nitrogen, providing a better blanket) and use Schlenk line techniques. To validate the absence of oxygen, you can introduce a trace amount of an oxygen-sensitive indicator or monitor the reaction headspace via in-line FTIR for the absence of carbonyl stretches (~1700 cm⁻¹) which would indicate oxidative failure.

Part 2: Visualizing the Degradation Logic

The following diagram maps the condition-dependent thermal degradation pathways of (1,2-dichloro-2-phenylethenyl)benzene.

Fig 1. Thermal degradation pathways of (1,2-dichloro-2-phenylethenyl)benzene.

Part 3: Quantitative Data & Thermodynamic Profiles

To assist in experimental design, the thermodynamic thresholds and resulting products are summarized below. Use these values to set safe operating limits for your reactors or analytical instruments.

| Thermal Event | Temperature Range | Causality / Mechanism | Primary Products |

| E/Z Isomerization | 150 °C – 200 °C | Thermal excitation weakens the C=C | (E)-1,2-dichloro-1,2-diphenylethene |

| Thermal Dechlorination | > 250 °C | Homolytic cleavage of the C–Cl bonds followed by elimination. | Diphenylacetylene (Tolan), |

| Polymer Matrix Degradation | 300 °C – 450 °C | In the presence of hydrogen donors (e.g., epoxy backbones), chlorine radicals abstract protons. | Diphenylacetylene, HCl, Polyaromatic Char |

| Oxidative Cleavage | > 300 °C (in | Oxygen diradical attack on the electron-rich alkene backbone. | Benzoyl chloride, Benzoic acid |

Part 4: Standard Operating Procedure (SOP) for Thermal Stability Profiling